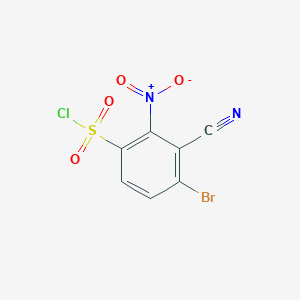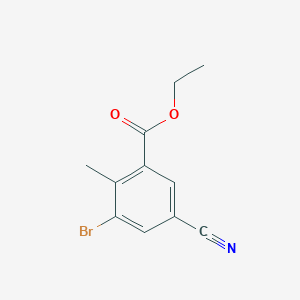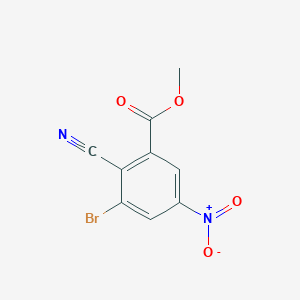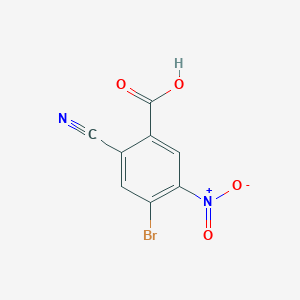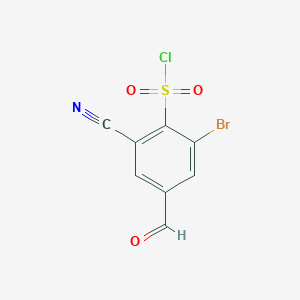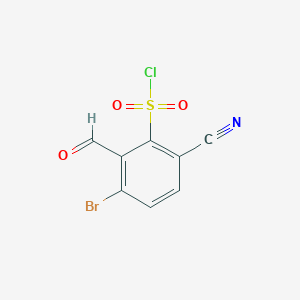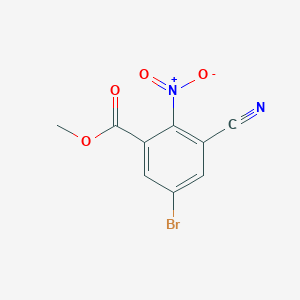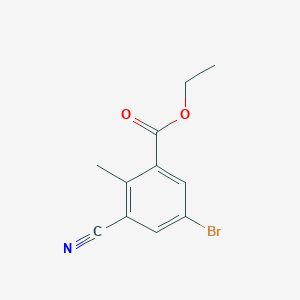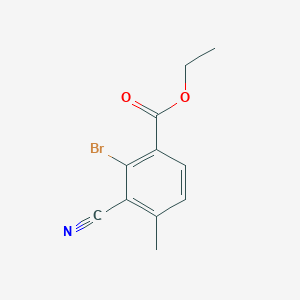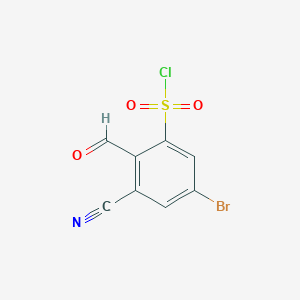![molecular formula C12H11N5S B1417166 3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 258356-19-3](/img/structure/B1417166.png)
3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Übersicht
Beschreibung
The compound “3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” belongs to a family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .
Synthesis Analysis
The synthesis of these types of compounds involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves a variety of synthetic routes . The molecules of the title compound contain an intramolecular O—H⋯O hydrogen bond, and they are linked into complex sheets by a combination of two C—H⋯N hydrogen bonds and two C—H⋯O hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve a variety of steps . The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are complex and depend on the specific structure of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : Research shows various synthesis techniques for pyrimidine derivatives similar to 3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol. For instance, Lahmidi et al. (2019) detailed the synthesis of a derivative using condensation reactions and characterized it using X-ray diffraction and spectroscopic techniques (Lahmidi et al., 2019).
Molecular Modeling : Density Functional Theory (DFT) studies, as conducted by Mozafari et al. (2016), offer insights into the regioselectivity and structural aspects of such compounds (Mozafari et al., 2016).
Biological Activities
Antibacterial Properties : Pyrimidine derivatives exhibit antibacterial activity, as demonstrated by Lahmidi et al. (2019) in their study on a related compound's effectiveness against various bacterial strains (Lahmidi et al., 2019).
Antitumor and Antiviral Activities : Derivatives of triazolopyrimidine have been evaluated for their antitumor and antiviral properties. For instance, Islam et al. (2008) explored the potential of similar compounds in inhibiting tumor and viral proliferation (Islam et al., 2008).
Antimicrobial Activities : Hossain and Bhuiyan (2009) synthesized fused pyrimidine derivatives and tested their antimicrobial efficacy, highlighting the potential of such compounds in combating microbial infections (Hossain & Bhuiyan, 2009).
Chemical Properties and Uses
Chemical Characterization : Studies like that of Reimlinger and Peiren (1970) focus on chemical properties, synthesis routes, and behaviors of triazolopyrimidine isomers, crucial for understanding the compound's potential applications (Reimlinger & Peiren, 1970).
Use as Reaction Intermediates : Biagi et al. (2003) explored N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers as reaction intermediates, indicating a role in more complex chemical synthesis processes (Biagi et al., 2003).
Wirkmechanismus
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their inhibition can lead to antiproliferative effects.
Mode of Action
It’s plausible that it interacts with its targets (potentially c-met/vegfr-2 kinases) in a way that inhibits their activity . This inhibition could result in changes to cellular processes, such as cell proliferation and survival.
Biochemical Pathways
Given the potential targets, it’s likely that pathways related to cell proliferation and survival, such as the c-met and vegfr-2 signaling pathways, could be affected .
Result of Action
Similar compounds have shown antiproliferative activities against various cancer cell lines . This suggests that 3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol could potentially have similar effects.
Zukünftige Richtungen
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown promise in various applications, including as potential inhibitors of LSD1 . Future research will likely focus on optimizing these compounds for increased potency and selectivity . Additionally, these compounds may serve as a novel lead compound for the discovery of more triazolopyrimidine derivatives with improved anticancer potency and selectivity .
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c1-8-2-4-9(5-3-8)6-17-11-10(15-16-17)12(18)14-7-13-11/h2-5,7H,6H2,1H3,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJFKOVMIYJMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=S)N=CN3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



